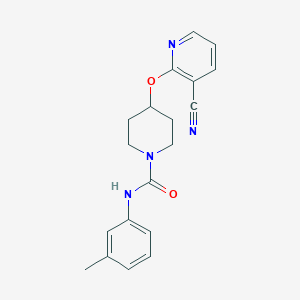![molecular formula C23H24FNO4 B2381153 Ácido 4-[(9H-fluoren-9-ilmetoxicarbonilamino)metil]-4-fluorociclohexano-1-carboxílico CAS No. 2375268-59-8](/img/structure/B2381153.png)
Ácido 4-[(9H-fluoren-9-ilmetoxicarbonilamino)metil]-4-fluorociclohexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is a compound with the molecular formula C23H24FNO4 and a molecular weight of 397.446. This compound is often used in research and has applications in various fields such as chemistry, biology, and material science.
Aplicaciones Científicas De Investigación
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid has several scientific research applications:
Synthesis and Derivative Formation: It is used in synthesizing other chemical derivatives, such as carbamates and dipeptidyl urea esters.
Material Science and Polymer Chemistry: It is utilized in the synthesis of polyamides and other polymers, demonstrating significant thermal stability and solubility in organic solvents.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are employed in developing high-performance OLEDs, resulting in improved efficiency and performance.
Organic Chemistry and Reaction Mechanisms: It plays a role in understanding reaction mechanisms in organic chemistry, providing insights into processes like intramolecular hydride migration.
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids , which are typically used in peptide synthesis . Therefore, it may interact with similar biological targets as these compounds.
Mode of Action
Fmoc-protected amino acids are typically used as building blocks in peptide synthesis, where they can form peptide bonds with other amino acids to create larger peptide chains .
Biochemical Pathways
Given its structural similarity to fmoc-protected amino acids, it may be involved in the synthesis of peptides and proteins . These molecules play crucial roles in a wide range of biological processes, including cell signaling, immune response, and enzymatic reactions.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be absorbed and distributed throughout the body, metabolized to remove the protective group, and excreted via the kidneys .
Result of Action
If it behaves similarly to other fmoc-protected amino acids, it may contribute to the synthesis of peptides and proteins, which can have a wide range of effects depending on the specific peptide or protein produced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions, so the compound’s action may be influenced by the pH of its environment .
Métodos De Preparación
The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid involves organic synthesis techniques. One common method includes the use of 9-fluorenylmethyl chloroformate as a reagent for introducing the Fmoc-amino-protecting group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents and conditions used in these reactions include sodium azide for azide formation and isobutoxycarbonyl chloride for mixed anhydride methods . Major products formed from these reactions include derivatives such as 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid.
Comparación Con Compuestos Similares
Similar compounds include:
- 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3,5-difluoro-benzoic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- (9H-Fluoren-9-ylmethoxy)carbonyl D-Cys (Me)-OH
Compared to these compounds, 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is unique due to its specific structure and the presence of a fluorine atom on the cyclohexane ring, which may confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJXTVPFUGDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)



![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)
